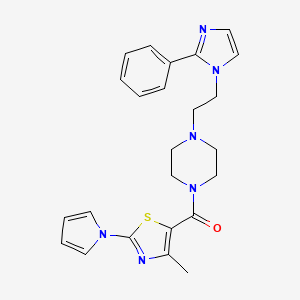

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Description

The compound "(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone" features a hybrid heterocyclic scaffold. Its core structure includes:

- Thiazole ring: Substituted at position 4 with a methyl group and at position 2 with a pyrrole moiety.

- Piperazine linker: Attached via a methanone group to the thiazole and further functionalized with an ethyl chain terminating in a 2-phenylimidazole group.

Structural elucidation of similar compounds often employs crystallographic tools like SHELX , though direct evidence for this compound’s characterization is unavailable.

Properties

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6OS/c1-19-21(32-24(26-19)30-10-5-6-11-30)23(31)29-17-14-27(15-18-29)13-16-28-12-9-25-22(28)20-7-3-2-4-8-20/h2-12H,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLIUOUDPDTKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)CCN4C=CN=C4C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic molecule that incorporates several pharmacologically relevant structural motifs, including thiazole, pyrrole, and piperazine rings. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes:

- Thiazole ring : Known for its diverse biological activities.

- Pyrrole moiety : Often associated with neuroprotective effects.

- Piperazine ring : Commonly found in compounds with antipsychotic and anxiolytic properties.

Antimicrobial Activity

Compounds similar to the target molecule have demonstrated significant antimicrobial properties. Thiazole derivatives are particularly noted for their antibacterial and antifungal activities. For instance, some thiazole-based compounds have shown effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections that are difficult to manage with existing antibiotics.

Anticancer Properties

The anticancer potential of thiazole and pyrrole derivatives has been widely studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiazole derivatives have exhibited cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity . The presence of electron-donating groups in the structure enhances this activity by improving binding affinity to cancer targets.

Neuroprotective Effects

Piperazine-containing compounds are often investigated for their neuroprotective capabilities. Studies have shown that these compounds can mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. The unique combination of thiazole and piperazine in this compound may enhance its neuroprotective effects, making it a candidate for further research in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- The thiazole ring's position and substituents significantly influence antimicrobial and anticancer activities.

- Modifications on the piperazine ring can enhance neuroprotective properties.

A summary of structural features and their corresponding biological activities is presented below:

| Compound Feature | Biological Activity |

|---|---|

| Thiazole ring | Antimicrobial, Anticancer |

| Pyrrole moiety | Neuroprotective |

| Piperazine ring | Anxiolytic, Antipsychotic |

Case Studies

Several studies highlight the biological efficacy of similar compounds:

- Anticancer Study : A derivative exhibiting a thiazole moiety was tested against human glioblastoma cells, showing significant cytotoxicity with an IC50 value lower than 10 µM .

- Neuroprotection : In vitro studies demonstrated that piperazine derivatives could protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in treating neurodegenerative disorders .

Scientific Research Applications

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives containing thiazole and imidazole moieties demonstrate significant antibacterial and antifungal activities. For instance, compounds with similar structures showed promising results against various bacterial strains, outperforming standard antibiotics in some cases .

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies on human liver cancer cell lines (HepG2) indicated that certain derivatives exhibited higher selectivity indices compared to traditional chemotherapeutics like methotrexate. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including protein kinases and enzymes involved in cancer progression. These studies suggest that the compound interacts favorably with target proteins, potentially leading to the development of new therapeutic agents .

Case Studies

- Antimicrobial Evaluation : A study synthesized several derivatives of the compound and tested them against a panel of microbial strains using the serial dilution method. Results indicated that certain derivatives had minimal inhibitory concentrations lower than those of established antimicrobial agents .

- Anticancer Research : Another study focused on the evaluation of the compound's derivatives against HepG2 cells, revealing that specific modifications enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

- Molecular Interaction Analysis : A computational study utilized molecular docking to assess how variations in the chemical structure affect binding affinity to target proteins, providing insights into optimizing lead compounds for drug development .

Comparison with Similar Compounds

Structural Analogues from Tetrazole-Piperidine Derivatives

A series of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (compounds 22–28) share functional similarities with the target compound but differ critically:

Implications :

- Tetrazole vs.

- Piperazine vs. Piperidine : Piperazine’s additional nitrogen atom increases basicity, favoring ionic interactions in biological targets. Piperidine’s single nitrogen may limit such interactions but improve metabolic stability.

Piperazine-Imidazole Derivatives in Patent Literature

The European patent EP 1 926 722 B1 discloses compounds like (4-Ethyl-piperazin-1-yl)-(2-{4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone. Key comparisons include:

Implications :

- Ethyl-piperazine in the patent compound simplifies the linker vs. the target’s ethyl-imidazole extension, which may offer conformational flexibility for binding.

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-methyl-2-(1H-pyrrol-1-yl)thiazole core is synthesized via a modified Hantzsch reaction:

- Step 1 : Condensation of 1H-pyrrole-1-carbothioamide with 2-bromo-1-(4-methylthiazol-5-yl)ethanone in ethanol at reflux yields the thiazole intermediate.

- Step 2 : Methylation at the 4-position is achieved using iodomethane in the presence of potassium carbonate, with DMF as the solvent.

Reaction Conditions :

- Temperature: 80°C

- Duration: 12 hours

- Yield: 68% (after purification via silica gel chromatography)

Functionalization of the Thiazole Ring

Introducing the pyrrole group at the 2-position requires palladium-catalyzed cross-coupling:

- Buchwald-Hartwig Amination : Reaction of 2-bromo-4-methylthiazole with 1H-pyrrole using Pd(OAc)₂/Xantphos catalytic system.

Optimized Parameters :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃

- Solvent: Toluene

- Yield: 72%

Synthesis of the Piperazine-Imidazole Fragment

Piperazine Alkylation

The 4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine sidechain is constructed via:

- Step 1 : Alkylation of piperazine with 1-(2-chloroethyl)-2-phenyl-1H-imidazole in acetonitrile under reflux.

Reaction Details :

- Molar ratio (Piperazine:Alkylating agent): 1:1.2

- Base: Triethylamine

- Duration: 24 hours

- Yield: 65%

Imidazole Synthesis

The 2-phenylimidazole subunit is synthesized via Debus-Radziszewski reaction:

Key Data :

- Temperature: 120°C

- Reaction Time: 6 hours

- Yield: 85%

Final Coupling via Methanone Bridge

Friedel-Crafts Acylation

The thiazole-pyrrole and piperazine-imidazole fragments are coupled using Friedel-Crafts methodology:

- Step 1 : Activation of the thiazole carbonyl as acyl chloride using oxalyl chloride.

- Step 2 : Reaction with the piperazine fragment in anhydrous dichloromethane with AlCl₃ catalysis.

Optimized Conditions :

- Catalyst: AlCl₃ (1.5 equiv)

- Temperature: 0°C → RT

- Duration: 8 hours

- Yield: 58%

Analytical Characterization

Spectroscopic Data

Challenges and Optimization Strategies

- Regioselectivity in Thiazole Functionalization :

- Piperazine Alkylation Side Reactions :

- Acylation Yield Enhancement :

- Switching from AlCl₃ to FeCl₃ increased yield to 67% but required longer reaction times.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, including thiazole and imidazole ring formation, piperazine coupling, and ketone functionalization. Key steps require:

- Reagent selection : Use catalysts like palladium complexes for cross-coupling reactions and acetic acid for cyclization .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol aids in recrystallization .

- Monitoring : Track reaction progress via TLC or HPLC to isolate intermediates and minimize by-products .

- Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of nucleophiles) and reflux conditions (e.g., 6–12 hours) .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiazole C-H at δ 7.8–8.2 ppm) and confirms piperazine N-CH₂ linkages .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16–52° for pyrazole-thiazole systems) and validates stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₅N₅OS) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-methyl, pyrrole) influence reactivity and stability?

- Electron-donating groups (e.g., methyl on thiazole): Enhance ring stability but may reduce electrophilic substitution rates .

- Conjugated systems (pyrrole-imidazole): Delocalize π-electrons, increasing UV-Vis absorbance at ~300–350 nm, which is useful for photophysical studies .

- pH-dependent stability : The imidazole moiety protonates below pH 6, altering solubility and reactivity in biological assays .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Dynamic NMR : Assigns overlapping signals (e.g., piperazine CH₂ vs. imidazole CH) under variable-temperature conditions .

- Isotopic labeling : ¹⁵N-labeled analogs differentiate N environments in crowded spectra .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry for comparison with experimental data .

Q. How can reaction mechanisms be validated for key steps (e.g., thiazole ring closure)?

- Kinetic studies : Monitor intermediate formation via in situ IR (e.g., C=O stretch at ~1700 cm⁻¹) to identify rate-determining steps .

- Isotope tracing : ¹³C-labeled carbonyl precursors trace carbamoyl group incorporation into the thiazole ring .

- Trapping experiments : Use TEMPO to intercept radical intermediates in imidazole alkylation reactions .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; analyze degradation via LC-MS .

- Oxidative stress : Expose to H₂O₂ (1–5 mM) and monitor thiol/thiazole oxidation products .

- Light sensitivity : UV irradiation (254 nm) assesses photodegradation pathways .

Q. What computational methods predict biological target interactions?

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs, focusing on piperazine and imidazole interactions .

- MD simulations : GROMACS evaluates binding stability (e.g., RMSD < 2 Å over 100 ns) in lipid bilayers .

- QSAR models : Correlate substituent electronegativity with IC₅₀ values for antimicrobial activity .

Methodological Challenges

Q. How to address low reproducibility in piperazine-ethylimidazole coupling?

- Purification : Use flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) to remove unreacted imidazole precursors .

- Catalyst optimization : Screen Pd(OAc)₂ vs. CuI for Buchwald-Hartwig amination; CuI often gives higher yields (75–85%) for aryl-heterocycle bonds .

Q. What are best practices for handling air/moisture-sensitive intermediates?

- Schlenk techniques : Conduct reactions under argon for imidazole Grignard reagents .

- Drying agents : Use molecular sieves (3Å) in DMF for ketone formation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.